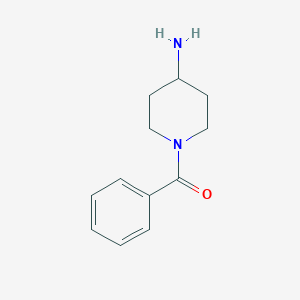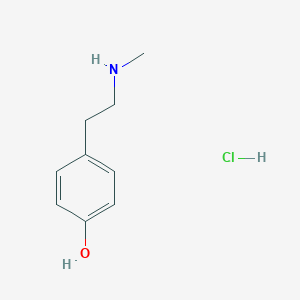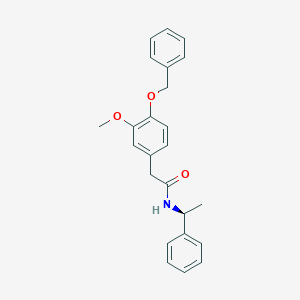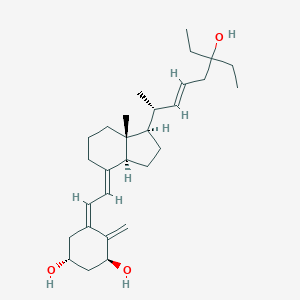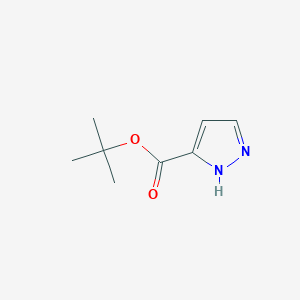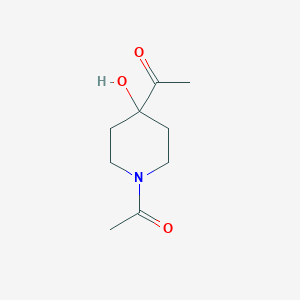
Dichlorodiphenylmethane
Overview
Description
Dichlorodiphenylmethane is an organic compound with the molecular formula C13H10Cl2 . It is also known by other names such as diphenyldichloromethane, benzophenone dichloride, and alpha,alpha-dichlorodiphenylmethane . It is used as a precursor to other organic compounds .
Synthesis Analysis
Dichlorodiphenylmethane is prepared from carbon tetrachloride and anhydrous aluminium chloride as a catalyst in a double Friedel-Crafts alkylation of benzene . The synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was pre-screened in an autoclave, and HY demonstrated better performance than others .
Molecular Structure Analysis
Dichlorodiphenylmethane contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Dichlorodiphenylmethane molecule .
Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction. In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .
Physical And Chemical Properties Analysis
Dichlorodiphenylmethane is a light yellow liquid with an odorless smell . It has a density of 1.235 g/mL at 25 °C (lit.), a boiling point of 305 °C (lit.), and a molecular weight of 237.12400 . It reacts violently with water .
Scientific Research Applications
Organic Synthesis
Dichlorodiphenylmethane is an important raw material and intermediate used in organic synthesis . It can be used to produce a variety of organic compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceuticals
In the pharmaceutical industry, Dichlorodiphenylmethane is used as an intermediate in the synthesis of various drugs . Its unique chemical structure can be leveraged to create complex molecules that are used in the treatment of various diseases.
Agrochemicals
Dichlorodiphenylmethane also finds its application in the production of agrochemicals . It can be used in the synthesis of pesticides, herbicides, and other chemicals that are essential for agricultural practices.
Catalyst for Photodegradation of Plastics
Dichlorodiphenylmethane is used as a catalyst for the photodegradation of plastics . This application is particularly important in addressing environmental concerns related to plastic waste.
Degradation Product of Insecticides
Dichlorodiphenylmethane is a degradation product of polychloroaromatic insecticides such as Dicofol and DDT . Understanding its properties can help in assessing the environmental impact of these insecticides.
Chemical Research
Due to its unique chemical properties, Dichlorodiphenylmethane is often used in chemical research . It can be used in studies related to reaction mechanisms, compound synthesis, and other areas of chemical research.
Safety and Hazards
Mechanism of Action
Target of Action
Dichlorodiphenylmethane, also known as Benzophenone dichloride, is primarily used as a pharmaceutical intermediate
Mode of Action
It is involved in the synthesis of various compounds through chemical reactions . For instance, it undergoes hydrolysis to form benzophenone . The exact interaction with its targets would depend on the specific compound it is synthesizing.
Biochemical Pathways
As a pharmaceutical intermediate, it is involved in various chemical reactions that lead to the formation of different compounds . These compounds may then participate in various biochemical pathways, influencing their function.
Result of Action
It is involved in the synthesis of various compounds, and the resulting effects would depend on the specific compound it is synthesizing .
Action Environment
The action, efficacy, and stability of Dichlorodiphenylmethane can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, the synthesis of 3,30-dichloro-4,40-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was found to be more efficient in the presence of zeolites HY .
properties
IUPAC Name |
[dichloro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDDWCXQQYKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062148 | |
| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodiphenylmethane | |
CAS RN |
2051-90-3 | |
| Record name | Dichlorodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(diphenyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FEZ29AK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dichlorodiphenylmethane?
A1: Dichlorodiphenylmethane has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol.
Q2: Are there any notable spectroscopic data available for dichlorodiphenylmethane?
A2: Yes, research has explored 13C NMR spectroscopy of DCDPM, particularly focusing on carbon-carbon coupling constants in relation to dihedral angles. [] This type of analysis provides insights into the molecule's structure and conformation.
Q3: How does dichlorodiphenylmethane perform in coatings and what are its advantages?
A3: Studies show that DCDPM effectively modifies low-pressure polyethylene coatings, leading to improved properties. [] This improvement stems from DCDPM's influence on the polyethylene structure.
Q4: What role does dichlorodiphenylmethane play in polyurethane materials?
A4: DCDPM serves as a key component in polyurethane sealants and coatings. It acts as a chain extender when reacted with hydroxy-terminated polybutadiene (HTPB) and polyoxypropylene triol. [] This process yields materials with excellent mechanical properties and environmental stability. []
Q5: How is dichlorodiphenylmethane used in organic synthesis?
A5: DCDPM is a valuable reagent in various organic reactions. For example, it reacts with benzophenone in the presence of a mercury-based catalyst to yield carbon monoxide, dichlorodiphenylmethane, and chlorodiphenylacetyl chloride. [] This reaction suggests the involvement of a carbonyl ylide or dichloro-oxirane intermediate. []
Q6: Can dichlorodiphenylmethane be used to synthesize esters and amides?
A6: Yes, DCDPM facilitates the conversion of tert-butyl and benzyl esters into corresponding esters, amides, and anhydrides. [, ] This process, catalyzed by tin(II) chloride or ferric(III) chloride, involves the in situ generation of acid chlorides from the esters. [, ]
Q7: Has computational chemistry been used to study dichlorodiphenylmethane?
A7: While specific computational studies on DCDPM itself are limited in the provided research, 13C NMR coupling constants in related compounds like naphthalene have been calculated using the INDO-SOS method. [] This suggests potential for applying similar computational approaches to DCDPM.
Q8: How does the structure of diphenylmethane derivatives affect their biodegradability?
A8: Research on the microbial degradation of diphenylmethanes, including DCDPM, highlights the importance of substituents on the methylene carbon and para-chloro substitution. [] These structural features significantly influence the compound's susceptibility to aerobic metabolism and decomposition by bacteria. []
Q9: Are there methods to improve the stability and delivery of compounds containing dichlorodiphenylmethane?
A9: While specific formulation strategies for DCDPM are not detailed in the research, selective protection of hydroxyl groups using DCDPM has been successfully employed in synthesizing natural product derivatives. [] This approach, involving dichlorodiphenylmethane and di-tert-butyldichlorosilane, enables the preparation of complex molecules with potential biological activity. []
Q10: How does dichlorodiphenylmethane degrade in the environment?
A10: Studies on dichlorodiphenyltrichloroethane (DDT) degradation pathways provide insights into the fate of DCDPM in the environment. DCDPM, identified as a DDT metabolite, further degrades into dichlorobenzophenone and dichlorodiphenylacetic acid through chemical processes. [] These metabolites and their covalent binding to organic matter are crucial aspects of environmental risk assessment. []
Q11: Can nanoparticles be used for dichlorodiphenyltrichloroethane (DDT) degradation and how does dichlorodiphenylmethane fit into this process?
A11: Yes, gold nanoparticles synthesized using Lawsonia inermis effectively degrade DDT. [] The degradation process leads to the formation of several products, including dichlorodiphenyldichloroethylene (DDE), dichlorodiphenyldichloroethane (DDD), DCDPM, and dichlorophenylethane (DCE). [] This research highlights a potential approach for environmental remediation of DDT contamination. []
Q12: Are there specific analytical methods for quantifying dichlorodiphenylmethane?
A12: While dedicated methods for DCDPM are not explicitly mentioned, research emphasizes the importance of analytical method validation, including accuracy, precision, and specificity. [] Gas chromatography-mass spectrometry (GC/MS) is a valuable tool for analyzing DCDPM and related compounds, as demonstrated in DDT degradation studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




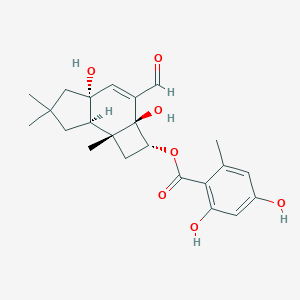

![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)
